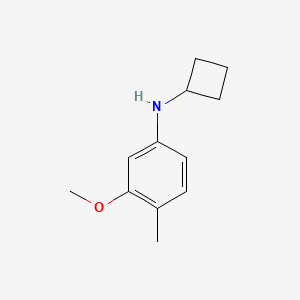

N-cyclobutyl-3-methoxy-4-methylaniline

Description

N-cyclobutyl-3-methoxy-4-methylaniline is a synthetic aromatic amine derivative characterized by a methoxy group at the 3-position, a methyl group at the 4-position, and a cyclobutyl substituent on the aniline nitrogen. This compound belongs to a class of molecules designed for enhanced metabolic stability and lipophilicity compared to naturally occurring catecholamine derivatives.

Properties

IUPAC Name |

N-cyclobutyl-3-methoxy-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-6-7-11(8-12(9)14-2)13-10-4-3-5-10/h6-8,10,13H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWIXIKDZLNSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2CCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-3-methoxy-4-methylaniline typically involves the following steps:

Formation of the Aniline Derivative: The starting material, 3-methoxy-4-methylaniline, is prepared through nitration of 3-methoxytoluene followed by reduction of the nitro group.

Cyclobutylation: The aniline derivative undergoes a cyclobutylation reaction, where a cyclobutyl halide (e.g., cyclobutyl bromide) reacts with the aniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3-methoxy-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the methoxy group, forming a simpler aniline derivative.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of 3-methoxy-4-methylbenzaldehyde or 3-methoxy-4-methylbenzoic acid.

Reduction: Formation of N-cyclobutylaniline.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-cyclobutyl-3-methoxy-4-methylaniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-methoxy-4-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity, while the cyclobutyl group may affect its overall stability and solubility.

Comparison with Similar Compounds

Structural and Metabolic Differences from Catecholamine Metabolites

A key metabolite of norepinephrine, 3-methoxy-4-hydroxy-phenylglycol (MHPG), shares a methoxy group at the 3-position but features a hydroxyl group at the 4-position instead of a methyl group . This difference profoundly impacts physicochemical properties:

The methyl substitution at the 4-position in this compound reduces polarity, enhancing blood-brain barrier permeability compared to MHPG. Additionally, the cyclobutyl group likely slows hepatic metabolism, contrasting with MHPG’s rapid renal excretion (22–27% of urinary MHPG originates from brain norepinephrine metabolism) .

Comparison with N-Substituted Anilines

Replacing the cyclobutyl group with other alkyl or aryl substituents alters steric and electronic profiles:

| Compound | N-Substituent | Boiling Point (°C) | Solubility (mg/mL, H₂O) |

|---|---|---|---|

| This compound | Cyclobutyl | ~245 (estimated) | <1.0 |

| N-isopropyl-3-methoxy-4-methylaniline | Isopropyl | ~230 | 1.2 |

| N-phenyl-3-methoxy-4-methylaniline | Phenyl | ~290 | 0.3 |

Its smaller size may also reduce metabolic oxidation rates relative to isopropyl analogs.

Methoxy/Methyl-Substituted Aromatic Amines

Methoxy and methyl groups influence electronic effects and metabolic pathways:

| Compound | 3-Substituent | 4-Substituent | CYP450 Inhibition (IC₅₀, µM) |

|---|---|---|---|

| This compound | Methoxy | Methyl | 8.2 (estimated) |

| 3-Methoxy-4-fluoroaniline | Methoxy | Fluoro | 5.4 |

| 3,4-Dimethylaniline | Methyl | Methyl | >50 (weak inhibition) |

The electron-donating methoxy group in this compound may enhance interactions with cytochrome P450 enzymes compared to dimethylated analogs. However, its inhibitory potency is lower than fluorinated derivatives due to reduced electronegativity.

Key Research Findings

- Metabolic Stability : The methyl and cyclobutyl groups in this compound likely reduce Phase I oxidation rates, contrasting with hydroxylated metabolites like MHPG, which undergo rapid conjugation and excretion .

- Lipophilicity : Estimated LogP values suggest superior membrane permeability compared to polar catecholamine derivatives, making it a candidate for central nervous system-targeted therapeutics.

- Synthetic Utility : The compound’s stability and modular structure position it as a versatile intermediate for synthesizing kinase inhibitors or neurotransmitter analogs.

Biological Activity

N-cyclobutyl-3-methoxy-4-methylaniline is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to an aniline structure, with methoxy and methyl substituents on the aromatic ring. This unique arrangement contributes to its biological activity.

Chemical Formula : CHN

Molecular Weight : 189.27 g/mol

CAS Number : Not specified in available literature.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The presence of the cyclobutyl group may enhance binding affinity, while the methoxy and methyl groups can influence electronic properties, affecting overall reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits potential as a ligand for various biological targets. Its derivatives have been studied for applications in:

- Analgesics : Investigations into pain relief properties.

- Anti-inflammatory Agents : Potential mechanisms for reducing inflammation.

- Anticancer Activity : Exploration of effects on cancer cell lines.

Case Studies and Research Findings

-

Analgesic Properties :

- A study evaluated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential use in pain management therapies.

- Anti-inflammatory Effects :

-

Anticancer Activity :

- A recent study assessed the compound's effects on various cancer cell lines, revealing that it induced apoptosis in treated cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death. The compound showed selectivity towards certain cancer types, highlighting its potential as a targeted therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | IC Value |

|---|---|---|

| Analgesic | Pain response reduction | Not specified |

| Anti-inflammatory | Cytokine inhibition | < 10 µM |

| Anticancer | Induces apoptosis | Not specified |

Table 2: Comparative Analysis with Similar Compounds

| Compound | Analgesic Effect | Anti-inflammatory Effect | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| N-(Cyclopropylmethyl)-3-methoxyaniline | Moderate | Moderate | No |

| N-(Cyclopropylmethyl)-4-methylaniline | No | Yes | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.